1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine
Description
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a bromo-methylphenyl group at the 1-position of the ethane-1,2-diamine backbone. The bromine atom introduces electron-withdrawing and steric effects, while the methyl group enhances lipophilicity, influencing reactivity and binding properties .
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI Key |
HYDHBEFUAXBBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine typically involves the reaction of 3-bromo-4-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituted ethane-1,2-diamines vary significantly based on aromatic substituents. Key analogs include:
Key Observations :
Key Observations :
- Ethane-1,2-diamine backbone : Provides a balance between cytotoxicity and activity, making it preferable for drug candidates requiring lower toxicity .
- Propane-1,3-diamine backbone : Increases antimycobacterial potency but at the cost of higher cytotoxicity, likely due to enhanced membrane permeability .
Corrosion Inhibition Efficiency
Ethane-1,2-diamine derivatives are compared with polyamines (e.g., DETA, TETA) in corrosion inhibition:
Biological Activity
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by a bromine atom and a methyl group on a phenyl ring along with two amine functional groups, influences its reactivity and biological properties significantly.
- Molecular Formula : C9H12BrN2
- Molecular Weight : Approximately 229.11692 g/mol
- Structure : The compound features a bromo-substituted phenyl group attached to an ethane backbone with two amine groups at the terminal positions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated significant antimicrobial effects against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MICs) ranging from 6.25 mg/mL to 100 mg/mL depending on the derivative studied .
- Anticancer Properties : Preliminary investigations suggest that the compound may have anticancer potential by modulating enzyme activities involved in cell proliferation. The mechanism likely involves interaction with specific molecular targets that alter cellular signaling pathways .
The biological activity of this compound is thought to result from its ability to bind to enzymes or receptors within biological systems. This binding can lead to alterations in enzyme kinetics or receptor functionality, which may contribute to its antimicrobial and anticancer effects. For example, it has been identified as a competitive inhibitor of alkaline phosphatase with an IC50 value of approximately 1.469 µM, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals how variations in substituents can influence biological activity:
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine | Fluorine instead of methyl | Different halogen affects reactivity |
| 1-(3-Chloro-5-bromophenyl)ethane-1,2-diamine | Chlorine and bromine swapped positions | Changes in electronic properties |
| This compound | Methyl group at 4-position | Alters steric hindrance and reactivity |
The unique combination of bromine and methyl substituents on the phenyl ring gives this compound distinct chemical properties compared to its analogs, making it a valuable target for further research in medicinal chemistry.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Studies : In vitro evaluations have shown that derivatives of this compound exhibit varying degrees of activity against resistant bacterial strains. For example, one study reported MIC values for related compounds ranging from 6.25 mg/mL to 100 mg/mL against S. Typhi, highlighting the effectiveness of certain derivatives .
- Enzyme Kinetics : Detailed enzyme kinetics studies using Lineweaver-Burk plots demonstrated that some derivatives act as competitive inhibitors for alkaline phosphatase, suggesting their potential utility in treating diseases where this enzyme is implicated .
- Molecular Docking Studies : In silico docking studies have indicated favorable binding interactions with various biological targets, further supporting the hypothesis that these compounds could be developed into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
